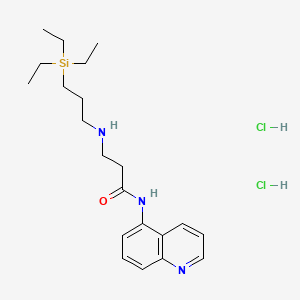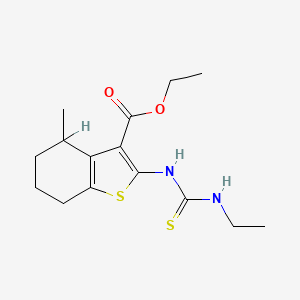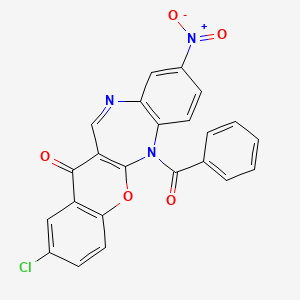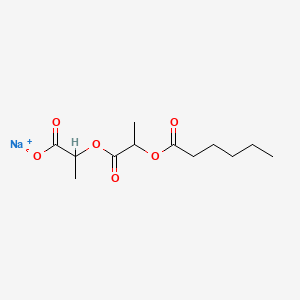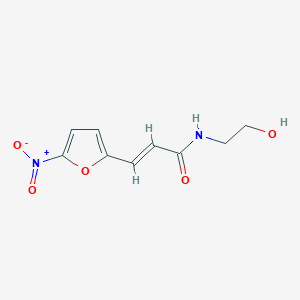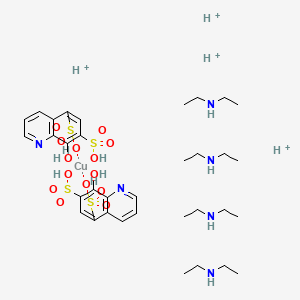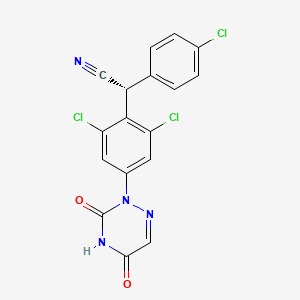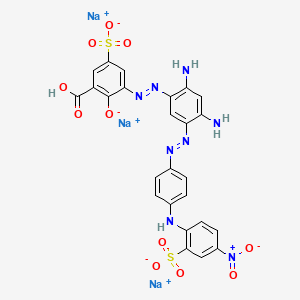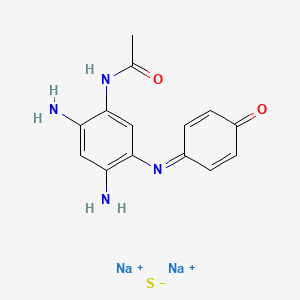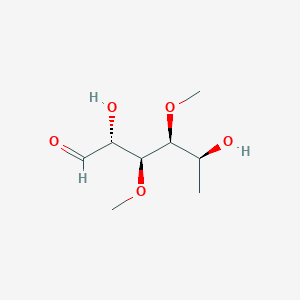
3,4-Di-o-methyl-l-rhamnose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di-o-methyl-l-rhamnose is a methylated derivative of l-rhamnose, a naturally occurring deoxy sugar It is characterized by the presence of two methoxy groups at the 3rd and 4th positions of the rhamnose molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-o-methyl-l-rhamnose typically involves the methylation of l-rhamnose. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Di-o-methyl-l-rhamnose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced sugar derivatives.
Substitution: Substituted rhamnose derivatives.
Aplicaciones Científicas De Investigación
3,4-Di-o-methyl-l-rhamnose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in glycosylation processes and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 3,4-Di-o-methyl-l-rhamnose involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in glycosylation reactions, where it is incorporated into glycoproteins and glycolipids. These modified biomolecules can influence various cellular processes, including cell signaling, adhesion, and immune responses .
Comparación Con Compuestos Similares
3,4-Di-o-methyl-l-rhamnose can be compared with other methylated sugars such as:
- 2,3-Di-o-methyl-l-rhamnose
- 2,4-Di-o-methyl-l-rhamnose
- 3,4-Di-o-methyl-d-rhamnose
These compounds share similar structural features but differ in the position and configuration of the methoxy groups. The unique positioning of the methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
Número CAS |
4060-11-1 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2,5-dihydroxy-3,4-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O5/c1-5(10)7(12-2)8(13-3)6(11)4-9/h4-8,10-11H,1-3H3/t5-,6-,7-,8-/m0/s1 |
Clave InChI |
YDRYVFIXULKSEI-XAMCCFCMSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)OC)OC)O |
SMILES canónico |
CC(C(C(C(C=O)O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



